molecular formula C14H22N4O4S B2979746 4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine CAS No. 2034620-59-0

4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine

Cat. No.: B2979746
CAS No.: 2034620-59-0
M. Wt: 342.41
InChI Key: GLFUBSFCJWAHIF-UHFFFAOYSA-N
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Description

4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is a versatile chemical compound with a unique structure that includes a pyrimidine ring, a pyrrolidine ring, and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine typically involves multiple steps. One common synthetic route starts with the preparation of 4,6-dimethylpyrimidine, which is then reacted with pyrrolidine to form the intermediate compound. This intermediate is further reacted with morpholine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine or morpholine rings can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine or morpholine rings .

Scientific Research Applications

4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Comparison with Similar Compounds

Similar Compounds

    2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide: Shares a similar pyrimidine and pyrrolidine structure but differs in the functional groups attached.

    N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl): Contains a pyrimidine ring but has different substituents and linker groups.

Uniqueness

4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is unique due to its combination of pyrimidine, pyrrolidine, and morpholine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a valuable compound for diverse scientific applications.

Properties

IUPAC Name

4-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S/c1-11-9-12(2)16-14(15-11)22-13-3-4-18(10-13)23(19,20)17-5-7-21-8-6-17/h9,13H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFUBSFCJWAHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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